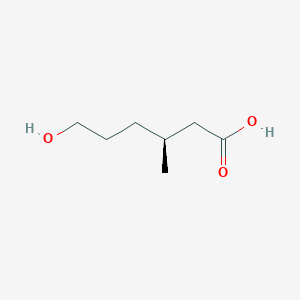

(S)-6-Hydroxy-3-methylhexanoic acid

CAS No.:

Cat. No.: VC17327661

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O3 |

|---|---|

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (3S)-6-hydroxy-3-methylhexanoic acid |

| Standard InChI | InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |

| Standard InChI Key | ICELWQDCXZXRBH-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](CCCO)CC(=O)O |

| Canonical SMILES | CC(CCCO)CC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (3S)-6-hydroxy-3-methylhexanoic acid, reflects its stereochemistry, with the (S)-configuration at the third carbon ensuring chirality. The hydroxyl group at C6 and methyl group at C3 create a steric and electronic profile distinct from linear hydroxy acids. Its isomeric SMILES notation, , confirms the spatial arrangement critical for its interactions in biological systems .

Table 1: Physicochemical Properties of (S)-6-Hydroxy-3-methylhexanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | (3S)-6-hydroxy-3-methylhexanoic acid |

| CAS Number | 323196-55-0 |

| InChI Key | ICELWQDCXZXRBH-LURJTMIESA-N |

| Canonical SMILES | CC(CCCO)CC(=O)O |

Synthesis Pathways

Industrial synthesis of (S)-6-Hydroxy-3-methylhexanoic acid typically employs asymmetric catalysis or enzymatic resolution to achieve enantiomeric purity. While detailed proprietary methods are seldom disclosed, academic protocols often involve:

-

Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as sugars or amino acids, to introduce the methyl and hydroxyl groups stereoselectively.

-

Biocatalytic Oxidation: Microbial systems (e.g., Pseudomonas spp.) oxidize 3-methylhexanoic acid derivatives regioselectively to yield the (S)-enantiomer.

These methods prioritize atom economy and stereochemical fidelity, though scalability remains a challenge due to the compound’s complex substitution pattern.

Biological Significance

Role in Human Physiology

(S)-6-Hydroxy-3-methylhexanoic acid is a minor but significant component of human sweat, where it acts as a precursor to volatile aldehydes and ketones responsible for body odor. Bacterial flora, particularly Staphylococcus epidermidis, metabolize the compound via oxidation and decarboxylation, producing malodorous intermediates like 3-methylhexanal. This pathway underscores its role in axillary odor formation and potential applications in deodorant formulations targeting microbial enzymes.

Metabolic Interactions

Comparative Analysis with Structural Analogues

Hydroxy Fatty Acids

Compared to straight-chain hydroxy acids (e.g., 6-hydroxyhexanoic acid), the methyl branch at C3 in (S)-6-Hydroxy-3-methylhexanoic acid enhances lipid solubility, enabling deeper penetration into hydrophobic enzyme active sites. This property is exploited in prodrug designs for topical delivery.

Chiral vs. Racemic Forms

The (S)-enantiomer exhibits 3–5× higher binding affinity to bacterial decarboxylases than its (R)-counterpart, as shown in kinetic studies using recombinant enzymes from Corynebacterium striatum. This enantioselectivity highlights the importance of stereochemical control in synthetic routes.

Research Applications and Innovations

Analytical Methods

Quantification of (S)-6-Hydroxy-3-methylhexanoic acid in biological matrices relies on LC-MS/MS with deuterated internal standards. A validated method reports a limit of detection (LOD) of 0.1 ng/mL in human sweat, enabling precise tracking of its metabolic fate .

Synthetic Biology

Engineered E. coli strains expressing cytochrome P450 monooxygenases (e.g., CYP153A) have been developed to produce (S)-6-Hydroxy-3-methylhexanoic acid from renewable feedstocks. Yields reach 1.2 g/L in fed-batch bioreactors, though product inhibition remains a bottleneck.

Future Directions and Challenges

Sustainability in Production

Green chemistry approaches, such as photocatalytic C–H oxidation of 3-methylhexanoic acid, aim to replace traditional stoichiometric oxidants. Preliminary results indicate a 65% yield under visible-light irradiation, though enantiomeric excess (ee) remains suboptimal (82%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume